Cas no 519150-66-4 (2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid)

2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 9-Acridinecarboxylic acid, 2-(1,1-dimethylethyl)-1,2,3,4-tetrahydro-4-[(3,4,5-trimethoxyphenyl)methylene]-
- 2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid
-
- インチ: 1S/C28H31NO5/c1-28(2,3)18-14-17(11-16-12-22(32-4)26(34-6)23(13-16)33-5)25-20(15-18)24(27(30)31)19-9-7-8-10-21(19)29-25/h7-13,18H,14-15H2,1-6H3,(H,30,31)
- InChIKey: PDCDFNNJERUDRI-UHFFFAOYSA-N
- SMILES: C1C2C(=NC3C(C=2C(O)=O)=CC=CC=3)C(=CC2=CC(OC)=C(OC)C(OC)=C2)CC1C(C)(C)C
2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-00913-10.0g |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95.0% | 10.0g |
$2638.0 | 2025-02-21 | |
Enamine | EN300-00913-5.0g |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95.0% | 5.0g |
$1779.0 | 2025-02-21 | |
Enamine | EN300-00913-0.25g |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95.0% | 0.25g |
$289.0 | 2025-02-21 | |
Enamine | EN300-00913-0.5g |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95.0% | 0.5g |
$480.0 | 2025-02-21 | |
Enamine | EN300-00913-0.05g |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95.0% | 0.05g |
$135.0 | 2025-02-21 | |
Enamine | EN300-00913-2.5g |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95.0% | 2.5g |
$1202.0 | 2025-02-21 | |
Aaron | AR00I9ZG-50mg |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95% | 50mg |
$211.00 | 2025-02-28 | |
1PlusChem | 1P00I9R4-500mg |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95% | 500mg |
$649.00 | 2025-02-28 | |
Enamine | EN003-7258-1g |
2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95% | 1g |
$614.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289092-2.5g |
2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
519150-66-4 | 95% | 2.5g |
¥21636.00 | 2024-05-10 |
2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acidに関する追加情報
Introduction to 2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 519150-66-4)
2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid, identified by the CAS number 519150-66-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroacridine family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its bulky tert-butyl group and the presence of multiple trimethoxyphenyl substituents, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid have been extensively studied in recent years. The tetrahydroacridine core of this compound is a well-known scaffold in drug discovery, particularly for its role in modulating neurological and cardiovascular functions. The introduction of the trimethoxyphenyl moiety enhances the lipophilicity and binding affinity of the molecule, making it a promising candidate for further development as a pharmacological agent.
Recent research has highlighted the potential of derivatives of tetrahydroacridine in addressing various neurological disorders. Studies have demonstrated that compounds with similar structural motifs can interact with specific neurotransmitter receptors and ion channels, leading to therapeutic effects. For instance, modifications in the aromatic ring system and the presence of electron-withdrawing or donating groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of these molecules. The 2-tert-butyl substituent in 2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid plays a crucial role in stabilizing the molecule and enhancing its solubility in organic solvents.
The trimethoxyphenyl group is another critical feature that contributes to the biological activity of this compound. This moiety is known to exhibit antioxidant properties and can influence the electronic distribution within the molecule. In medicinal chemistry, such functional groups are often employed to improve drug-receptor interactions and to enhance metabolic stability. The combination of these structural elements makes 2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid a versatile scaffold for designing novel therapeutic agents.
In vitro studies have shown that derivatives of tetrahydroacridine can modulate various biological pathways. For example, some tetrahydroacridine derivatives have been found to inhibit enzymes involved in inflammation and oxidative stress responses. These findings suggest that compounds like 2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid may have potential applications in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, the carboxylic acid group at the 9-position provides a site for further functionalization via esterification or amidation reactions.
The synthesis of 2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriate aldehydes and ketones with tetrahydropyrrole derivatives under acidic or basic conditions. The introduction of the trimethoxyphenyl group typically involves Suzuki-Miyaura cross-coupling reactions or other palladium-catalyzed transformations. The final step often involves carboxylation reactions to introduce the carboxylic acid functionality at the 9-position.
One of the most compelling aspects of this compound is its potential for further derivatization to produce novel analogs with enhanced biological activity. By modifying various functional groups or introducing new substituents at strategic positions within the molecule, 2-tert-butyl - - - - - - - - - - - - - --(continued)
519150-66-4 (2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid) Related Products
- 1261911-93-6(6-(3,4-Difluorophenyl)pyridin-3-ol)
- 2228263-20-3(1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)
- 2171907-48-3(4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol)
- 2229191-59-5(2-(4-methylpyridin-2-yl)-2-oxoacetic acid)
- 263844-80-0(Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))
- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)
- 1448046-43-2(1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(thiophen-2-yl)urea)
- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 88606-96-6(Butofilolol maleate)
- 73179-99-4(Eicosanoic acid,15-hydroxy-)




